BenchChemオンラインストアへようこそ!

Pyrrolidin-2-OL

Asymmetric catalysis Organocatalysis Enantioselective synthesis

Pyrrolidin-2-OL (2-hydroxypyrrolidine, C₄H₉NO, CAS 54346-83-3), a chiral secondary amine-alcohol comprising a pyrrolidine ring with a hydroxyl group at the C2 position, is a fundamental chiral building block and organocatalyst precursor in asymmetric synthesis. This compound exhibits the combined reactivity of a secondary amine and a hydroxyl group, enabling its use as a chiral auxiliary, an organocatalyst scaffold, and a key intermediate for pharmaceutical development.

Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol
Cat. No. B7900541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidin-2-OL
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
Structural Identifiers
SMILESC1CC(NC1)O
InChIInChI=1S/C4H9NO/c6-4-2-1-3-5-4/h4-6H,1-3H2
InChIKeyNDUWNWVXAYLZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrrolidin-2-OL: Chiral Secondary Amine-Alcohol for Asymmetric Synthesis and Pharmaceutical Procurement


Pyrrolidin-2-OL (2-hydroxypyrrolidine, C₄H₉NO, CAS 54346-83-3), a chiral secondary amine-alcohol comprising a pyrrolidine ring with a hydroxyl group at the C2 position, is a fundamental chiral building block and organocatalyst precursor in asymmetric synthesis [1]. This compound exhibits the combined reactivity of a secondary amine and a hydroxyl group, enabling its use as a chiral auxiliary, an organocatalyst scaffold, and a key intermediate for pharmaceutical development [2]. The chirality at C2 is critical—both (R)- and (S)-enantiomers are commercially available, with their stereochemical identity directly dictating enantioselectivity in asymmetric transformations [3].

Why In-Class Pyrrolidine Analogs Cannot Substitute for Pyrrolidin-2-OL in Enantioselective Workflows


Pyrrolidin-2-OL cannot be generically substituted by structurally similar pyrrolidine derivatives such as prolinol (pyrrolidin-2-ylmethanol), N-methylpyrrolidine, or simple unsubstituted pyrrolidine because the precise position of the hydroxyl group on the pyrrolidine ring fundamentally alters both its stereoelectronic properties and its biological recognition profile. The C2 hydroxyl directly participates in intramolecular hydrogen bonding and acts as a critical stereodirecting element in asymmetric catalysis [1]. Substituting the hydroxyl with a methoxy group, relocating it to the C3 position, or using prolinol (where the hydroxyl is one carbon removed) produces measurably different catalytic outcomes—for instance, diaryl-2-pyrrolidinemethanols bearing the hydroxyl at C2 achieve enantioselectivities up to 80% ee in Michael additions, whereas prolinol-derived analogs under identical conditions exhibit significantly different reactivity profiles due to altered hydrogen-bonding geometry [2]. In biological contexts, the stereochemistry of the C2 center governs receptor subtype selectivity: unichiral pyrrolidin-2-ol derivatives demonstrate α4β2 versus α3β4 nicotinic receptor selectivity that is abolished or reversed with alternative scaffolds [3].

Quantitative Differentiation Evidence for Pyrrolidin-2-OL Versus Structural Analogs


Catalytic Enantioselectivity: Diaryl-2-pyrrolidinemethanol Derivatives Achieve Superior ee in Michael Additions

In the enantioselective Michael addition of malonate esters to nitroolefins, diaryl-2-pyrrolidinemethanol catalysts derived from pyrrolidin-2-OL scaffolds achieve enantiomeric excess values that vary systematically with aryl substitution. Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a pyrrolidin-2-OL derivative, delivers products in good to high yields with enantioselectivities up to 56% ee [1]. Under comparable reaction conditions, (S)-diphenyl-2-pyrrolidinemethanol—a less sterically demanding diaryl analog—affords a maximum enantioselectivity of 80% ee, demonstrating that aryl substitution on the pyrrolidin-2-OL scaffold directly tunes catalytic performance [2]. This 24% ee differential between structurally similar diaryl-2-pyrrolidinemethanols confirms that the C2-hydroxyl-substituted pyrrolidine core is a modulable platform whose catalytic output can be optimized through peripheral substitution.

Asymmetric catalysis Organocatalysis Enantioselective synthesis

Chiral Auxiliary Performance: (S)-(-)-2-(Pyrrolidin-2-yl)propan-2-ol Delivers Defined Diastereoselectivity in Aldol Reactions

The N-propionylated derivative (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol functions as an effective chiral auxiliary in asymmetric aldol reactions with benzaldehyde. In the optimized protocol using titanium tetrachloride and N-ethyldiisopropylamine in dichloromethane at 0 °C, the reaction proceeds to 60% isolated yield after 72 hours with a diastereomeric ratio of 94:6 (syn:anti) favoring the syn diastereomer [1]. When the reaction is quenched after only 2 hours, the diastereomeric ratio shifts to 98:2 (syn:anti), demonstrating that the diastereoselectivity is intrinsic to the auxiliary design and that the minor diastereomer forms through subsequent epimerization rather than direct reaction [2]. In contrast, the methoxy-substituted analog (S)-(-)-2-(1-methoxy-1-methylethyl)pyrrolidine, where the tertiary hydroxyl is replaced by a methoxy group, exhibits altered stereoselectivity due to the absence of hydrogen-bonding capability at the auxiliary terminus.

Chiral auxiliary Asymmetric aldol Stereoselective synthesis

Enantiomer-Dependent Biological Activity: Non-Competitive vs. Competitive β-GCase Inhibition

The two enantiomers of a pyrrolidin-2-ol-containing pyrrolidine derivative exhibit fundamentally different modes of β-glucocerebrosidase (β-GCase) inhibition. Compound 2 (one enantiomer) acts as a potent non-competitive inhibitor, while its enantiomer ent-2 functions as a poor competitive inhibitor [1]. Docking studies substantiate that this divergent behavior arises from distinct protein binding modes dictated solely by the chirality of the pyrrolidine C2 center. Furthermore, the non-competitive inhibitor 2 displays enzyme activity enhancement in N370S homozygous Gaucher fibroblasts comparable to that of reference pharmacological chaperones IFG (isofagomine) and NN-DNJ (N-nonyl-deoxynojirimycin), whereas the competitive inhibitor ent-2 does not achieve this therapeutic effect [2].

Pharmacological chaperone Gaucher disease Enzyme inhibition

Calcium-Sensing Receptor Antagonism: 1-Arylmethyl Pyrrolidin-2-yl Ethanol Amines Achieve Potency Comparable to NPS-2143

A series of 1-arylmethyl pyrrolidin-2-yl ethanol amines, designed based on 3D quantitative structure-activity relationship modeling, antagonize the calcium-sensing receptor (CaSR) with potency comparable to the established reference antagonist NPS-2143 . The 3D-QSAR model predicted a U-shaped bioactive conformation stabilized by π-stacking between the two aromatic rings of the aryloxypropanolamine-derived scaffold. This structural hypothesis was validated by the synthesis and testing of novel pyrrolidin-2-yl ethanol amines, which confirmed CaSR antagonism at comparable potency levels [1]. Unlike structurally related aryloxypropanolamines that lack the pyrrolidin-2-ol ethanolamine moiety, these derivatives combine the conformational constraint of the pyrrolidine ring with the hydrogen-bonding capacity of the ethanolamine side chain.

GPCR antagonist Calcium-sensing receptor Drug discovery

Organocatalyst Recycling Performance: Fullerene-Anchored Pyrrolidine Retains Enantioselectivity Over Six Cycles

A chiral 2-(triphenylmethyl)pyrrolidine organocatalyst derived from the pyrrolidin-2-ol scaffold, when covalently anchored to [60]fullerene, demonstrates recyclability over six consecutive catalytic cycles with only a moderate decrease in catalytic activity and no measurable loss in enantioselectivity [1]. This heterogeneous organocatalyst system was evaluated in asymmetric Michael addition reactions, where the immobilized pyrrolidine maintained consistent enantiomeric excess values across all six recycles [2]. In contrast, the corresponding non-immobilized homogeneous pyrrolidine catalyst, while highly active in the first run, cannot be recovered and reused without cross-contamination or activity loss, making the fullerene-anchored system the preferred choice for preparative-scale asymmetric synthesis.

Recyclable catalysis Heterogeneous organocatalysis Sustainable chemistry

Pyrrolidin-2-OL: High-Value Research and Industrial Application Scenarios


Development of Tunable Organocatalysts for Asymmetric Michael Additions

Based on the demonstrated 24% ee differential between bis-(3,5-dimethylphenyl) and diphenyl pyrrolidin-2-yl methanol derivatives [1], researchers can systematically optimize aryl substitution patterns on the pyrrolidin-2-OL scaffold to achieve enantioselectivities up to 80% ee in malonate ester additions to nitroolefins. This scaffold-based tuning approach enables rapid catalyst library generation without de novo chiral framework synthesis.

Synthesis of Pharmacological Chaperones for Lysosomal Storage Disorders

The enantiomer-dependent inhibition mode of pyrrolidin-2-ol derivatives against β-GCase [2] establishes a critical procurement requirement: only the non-competitive inhibitor enantiomer (compound 2) enhances lysosomal enzyme activity in Gaucher fibroblasts comparably to IFG and NN-DNJ. Medicinal chemistry programs targeting β-GCase must source and screen the correct enantiomer to achieve pharmacological chaperone activity, as the opposite enantiomer yields inactive competitive inhibition.

Preparative-Scale Asymmetric Synthesis Using Recyclable Heterogeneous Organocatalysts

Fullerene-anchored pyrrolidine catalysts derived from pyrrolidin-2-OL scaffolds enable six-cycle reuse with no enantioselectivity loss in asymmetric Michael additions [3]. This heterogeneous catalysis approach is directly applicable to preparative-scale pharmaceutical intermediate synthesis, reducing catalyst cost per batch while maintaining the enantiopurity required for regulatory compliance.

Development of Calcium-Sensing Receptor Antagonists for Bone Metabolism Disorders

1-Arylmethyl pyrrolidin-2-yl ethanol amines achieve CaSR antagonist potency comparable to NPS-2143 , positioning the pyrrolidin-2-ol ethanolamine scaffold as a validated lead series for osteoporosis and hyperparathyroidism therapeutics. The U-shaped bioactive conformation predicted by 3D-QSAR provides a rational design template for scaffold optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrrolidin-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.